4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Description
4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a bicyclic heterocyclic compound featuring a fused imidazole and partially saturated pyridine ring. This scaffold is of interest in medicinal chemistry due to its versatility in targeting enzymes and receptors, such as kinases and immune checkpoints .
Structure
3D Structure
Properties
IUPAC Name |
4,4-dimethyl-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-8(2)7-6(3-4-11-8)9-5-10-7/h5,11H,3-4H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLIGOLVLVMYKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CCN1)NC=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine involves the cyclization of histamine dihydrochloride with paraformaldehyde. The reaction is typically carried out in water under reflux conditions for several hours .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Alkyl or arylalkyl bromides and acid chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Imidazole derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Alkylated or acylated imidazo[4,5-c]pyridine derivatives.
Scientific Research Applications
4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of inhibitors for enzymes such as Factor Xa and cyclin-dependent kinases (CDKs).
Organic Synthesis: This compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes. For example, as a Factor Xa inhibitor, it binds to the active site of the enzyme, preventing the conversion of prothrombin to thrombin, which is crucial in the blood coagulation pathway .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The imidazo[4,5-c]pyridine core differs from related scaffolds like imidazo[4,5-b]pyridine and imidazo[1,2-a]pyridine in the positioning of the nitrogen atoms and ring saturation (Table 1).
Key Observations :
Pharmacological Activity
Antiviral Activity
- Imidazo[4,5-b]pyridines : Exhibit potent anti-HCV activity (EC₅₀ = 0.004–0.20 µM) via inhibition of viral replication .
- Imidazo[4,5-c]pyridines: Limited direct antiviral data, but structural analogs like 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones show kinase inhibition (e.g., VEGFR-2 IC₅₀ < 100 nM) .
Kinase and Immune Checkpoint Modulation
Challenges :
Biological Activity
4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound characterized by its fused imidazole and pyridine ring system. Its unique structure allows for various biological applications, particularly in medicinal chemistry and enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.
- IUPAC Name : 4,4-dimethyl-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine
- CAS Number : 4875-37-0
- Molecular Formula : C8H13N3
- Structure : The presence of dimethyl groups enhances the compound's lipophilicity and may influence its binding affinity to biological targets .
The compound is known to interact with various biological targets:
- Enzyme Inhibition : It has been reported that similar compounds can serve as inhibitors for Factor Xa and cyclin-dependent kinases (CDKs), which are crucial in regulating blood coagulation and cell cycle progression respectively .
- Antiproliferative Activity : Research indicates that derivatives of imidazo[4,5-c]pyridine exhibit significant antiproliferative effects against various cancer cell lines .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antiproliferative | Demonstrated significant activity against multiple cancer cell lines with varying IC50 values. |
| Enzyme Inhibition | Potential inhibitors for Factor Xa and CDKs; enhances therapeutic strategies in oncology. |
| Antibacterial | Limited antibacterial activity observed; more research needed to explore this aspect. |
Antiproliferative Activity
A study assessed the antiproliferative effects of related imidazo[4,5-b]pyridine derivatives against several human cancer cell lines including glioblastoma (LN-229) and colorectal carcinoma (HCT-116). The results indicated that certain derivatives exhibited IC50 values in the sub-micromolar range (0.7 μM for one compound), highlighting their potential as anticancer agents .
Enzyme Inhibition Studies
In vitro studies have demonstrated that modifications at the N5 position of the tetrahydroimidazopyridine core can significantly enhance inhibitory activity against specific enzymes. For instance, the introduction of lipophilic moieties improved enzyme binding affinity by up to 60 times compared to unmodified derivatives .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 4,5,6,7-Tetrahydro-1H-imidazo[4,5-b]pyridine | Lacks dimethyl substitution | Lower antiproliferative activity |
| 2-Bromo-substituted derivatives | Enhanced lipophilicity | Increased potency against cancer cells |
Q & A
What are the common synthetic routes for 4,4-dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine?
Level: Basic
Methodological Answer:
The synthesis typically involves cyclization of precursor amines under acidic or catalytic conditions. For example:
- Step 1: Protect the imidazole nitrogen using trityl chloride in acetonitrile with triethylamine (TEA), achieving ~78% yield (reaction time: overnight, room temperature) .
- Step 2: Deprotect intermediates via hydrogenation with Pd/C under H₂ in methanol (e.g., 89% yield over 4 hours) .
- Step 3: Introduce dimethyl groups via alkylation using dimethoxymethane in 0.01 M HCl under reflux (yield: ~79%) .
Purification often employs flash chromatography or recrystallization. Key challenges include regioselectivity, which can be addressed by optimizing solvent polarity and reaction stoichiometry .
How is the purity and structural integrity of this compound confirmed?
Level: Basic
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra verify substituent positions and ring saturation. For example, imidazo[4,5-c]pyridine derivatives show characteristic δ 2.5–3.5 ppm for CH₂ groups in the tetrahydro ring .
- Melting Point Analysis: Sharp melting points (e.g., 265–267°C for intermediates) confirm crystallinity and purity .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., C₉H₁₃N₃ for the base structure) .
How can researchers design derivatives to enhance binding affinity for target receptors?
Level: Advanced
Methodological Answer:
- Structure-Activity Relationship (SAR): Introduce electron-withdrawing groups (e.g., fluorophenyl at position 4) to modulate electron density, as seen in related imidazo[4,5-c]pyridines with improved histamine receptor binding .
- Molecular Docking: Use software like AutoDock to predict interactions with receptor pockets. For example, 4-substituted derivatives show enhanced H-bonding with histamine H₃ receptors .
- In Vitro Assays: Screen derivatives using radioligand displacement assays (e.g., [³H]-Nα-methylhistamine for H₃ affinity) .
What are the challenges in achieving regioselectivity during synthesis?
Level: Advanced
Methodological Answer:
- Protection-Deprotection Strategies: Use trityl groups to block reactive nitrogens, directing reactions to specific sites (e.g., 78% selectivity in trityl-protected intermediates) .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the 4-position, while nonpolar solvents reduce side reactions .
- Catalytic Optimization: Pd/C-mediated hydrogenation selectively removes benzyl groups without reducing the imidazole ring .
What spectroscopic techniques are essential for characterizing this compound?
Level: Basic
Methodological Answer:
- ¹H/¹³C NMR: Assigns proton environments (e.g., δ 1.2–1.5 ppm for methyl groups) and confirms ring saturation .
- IR Spectroscopy: Identifies NH stretches (~3300 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) in the imidazole ring .
- Elemental Analysis: Validates C, H, N composition (e.g., C₉H₁₃N₃ requires 62.04% C, 7.47% H, 24.14% N) .
How do structural modifications impact the compound’s pharmacological profile?
Level: Advanced
Methodological Answer:
- Substituent Effects: Fluorine at position 4 (e.g., 4-fluorophenyl derivatives) increases metabolic stability and receptor affinity due to enhanced lipophilicity and electronegativity .
- Ring Saturation: Reducing the pyridine ring to tetrahydro forms improves bioavailability but may reduce CNS penetration due to increased polarity .
- Comparative Studies: Use in vitro cytotoxicity assays (e.g., IC₅₀ in HEK-293 cells) and pharmacokinetic profiling (e.g., t₁/₂ in rodent models) to prioritize candidates .
How can computational modeling guide the optimization of this scaffold?
Level: Advanced
Methodological Answer:
- Density Functional Theory (DFT): Calculate charge distribution to predict reactive sites for functionalization (e.g., electrophilic substitution at C-2) .
- Molecular Dynamics (MD): Simulate binding to targets like P2X7 receptors to identify critical residues (e.g., Lys127 and Asp129 interactions) .
- ADMET Prediction: Tools like SwissADME estimate solubility (LogP < 3) and cytochrome P450 interactions to reduce attrition in preclinical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
